Detrol
Overview
Description
Synthesis Analysis
The synthesis of steroid synthons, which are foundational for producing steroid medications like Detrol, involves the transformation of sterols by engineered mycobacteria. Research reveals that reactive oxygen species (ROS) generated during this conversion impair cell viability, hence affecting the sterol to steroid synthon conversion. Enhancing the conversion process can be achieved through the augmentation of endogenous antioxidants such as catalase (CAT), mycothiol (MSH), and ergothioneine (EGT), which neutralize excessive ROS, thereby improving cell viability and conversion efficiency (Wan-Ju Sun et al., 2019).
Molecular Structure Analysis
The molecular structure of Detrol and its derivatives is critical for understanding their chemical behavior and synthesis pathways. For instance, the total synthesis of polyhydroxylated gamma-amino acid (-)-detoxinine, a compound related to Detrol's synthesis, showcases the use of lithiated alkoxyallenes and chiral imines in forming dihydropyrrole derivatives, which are pivotal in constructing Detrol's molecular structure. This process highlights the importance of stereochemical outcomes influenced by alpha-chelate control (Oliver Flögel et al., 2003).
Chemical Reactions and Properties
Sterol synthesis in bacteria, which parallels the synthesis pathways for compounds like Detrol, involves complex chemical reactions indicating that sterol production is more widespread than previously thought. This synthesis is not restricted to eukaryotic organisms, suggesting diverse methods and environments for sterol and by extension, Detrol synthesis (Jeremy H. Wei et al., 2016).
Physical Properties Analysis
Analyzing the physical properties of sterols and steroid synthons provides insights into the behavior of Detrol's precursors. Techniques such as liquid chromatography-mass spectrometry (LC-MS) enable the quantitative analysis of sterols in biological samples, offering a deeper understanding of the physical characteristics of these compounds and their roles in the synthesis of medications like Detrol (Cene Skubic et al., 2020).
Chemical Properties Analysis
The chemical properties of Detrol and related compounds are essential for their synthesis and application. The development of a sustainable catalytic pyrrole synthesis, which is relevant for creating Detrol's structure, involves deoxygenating secondary alcohols and amino alcohols. This process links molecules via C-N and C-C bonds, demonstrating the potential of using renewable resources in the synthesis of complex chemical structures (Stefan Michlik & R. Kempe, 2013).
Scientific Research Applications
Cancer Therapy : Detrol is identified as a potential target for cancer therapy. It aids in the development of anticancer molecules, biomarkers, and probes for nuclear imaging, contributing significantly to cancer research (Silvente-Poirot & Poirot, 2012).
Metabolic Homeostasis : Research involving Drosophila (fruit flies) indicates that Detrol could provide insights into the regulation of metabolic homeostasis, which is vital for understanding and treating disorders like diabetes and obesity (Baker & Thummel, 2007).
Detoxification Research : Detrol plays a role in detoxification research, showing potential in the development of more efficient bio-remediators for detoxifying harmful compounds (Ramalho et al., 2016).
Overactive Bladder Treatment : Tolterodine (Detrol) is effective and well-tolerated in the treatment of overactive bladder, improving symptoms and offering long-term treatment benefits (Abrams, 2001).
Comparison with Other Drugs : In comparison to oxybutynin, Detrol is as effective for treating overactive bladder and causes fewer side effects like dry mouth (Kripke, 2006).
Wastewater Detoxification : Algal production systems for wastewater treatment have been studied, suggesting that Detrol could be beneficial in improving the design of these systems (Paton, 1994).
Formal Synthesis in Drug Development : The versatility of Detrol has been illustrated in the formal synthesis of the drug, showcasing its importance in pharmaceutical research (Guduguntla et al., 2016).
Clinical Trials and eDiary Tools : Pfizer utilized the eDiary tool in a Phase 4 trial for overactive bladder, allowing patients to report symptoms via mobile phones or internet portals, highlighting Detrol's role in innovative clinical trial methodologies (Allison & Loman, 2012).
Safety And Hazards
Detrol may impair your thinking or reactions . Be careful if you drive or do anything that requires you to be alert . Drinking alcohol can increase some of the side effects of Detrol . There are many other drugs that can interact with Detrol . Do not start a new medication without telling your doctor . You should not use Detrol if you are allergic to tolterodine or fesoterodine (Toviaz), or if you have trouble emptying your bladder, a blockage in your stomach, slow digestion, or uncontrolled narrow-angle glaucoma .
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolterodine tartrate | |
CAS RN |
209747-05-7, 124937-52-6 | |
Record name | (R)-Tolterodine L-tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolterodine tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Tolterodine L-tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLTERODINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.